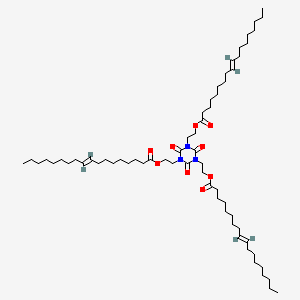
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with pyrrolidine and piperidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of 3,3’-bipyridine with pyrrolidine and piperidine derivatives under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of nitrogen atoms in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its properties can be tailored to enhance the performance of these materials in various applications .
Mécanisme D'action
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Piperidin-1-yl)pyridin-3-ylboronic acid
- 6-(1-Pyrrolidinyl)-3-pyridinylboronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
Uniqueness
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is unique due to its dual substitution with both pyrrolidine and piperidine groups. This dual substitution enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
919495-95-7 |
|---|---|
Formule moléculaire |
C19H24N4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-pyridin-3-yl-2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C19H24N4/c1-2-11-22(10-1)18-7-12-23(13-8-18)19-6-5-17(15-21-19)16-4-3-9-20-14-16/h3-6,9,14-15,18H,1-2,7-8,10-13H2 |
Clé InChI |
FQBLAXIYXVZZAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



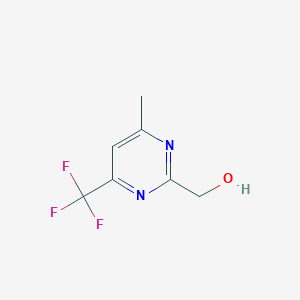
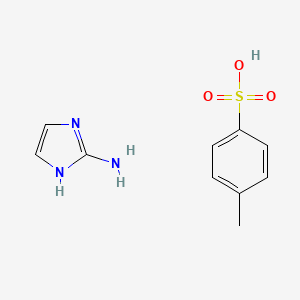
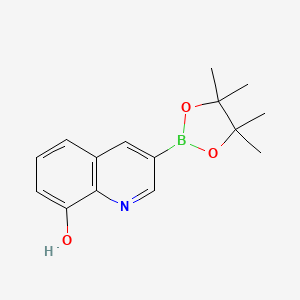
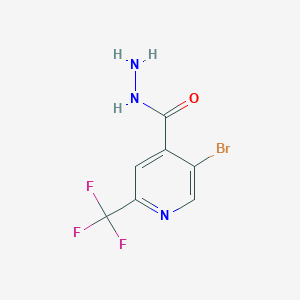
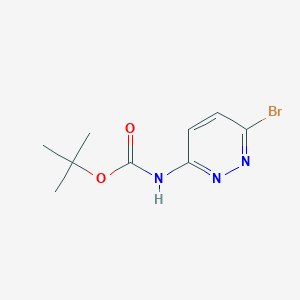

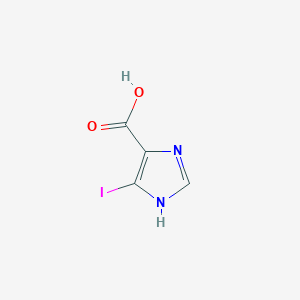
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
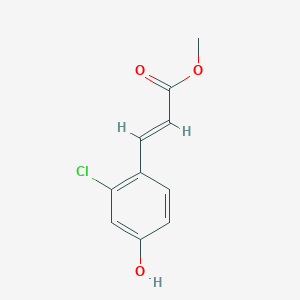
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)
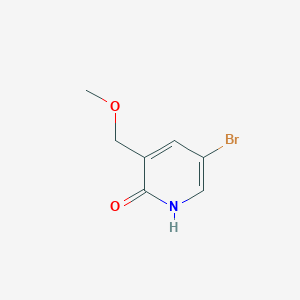
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
